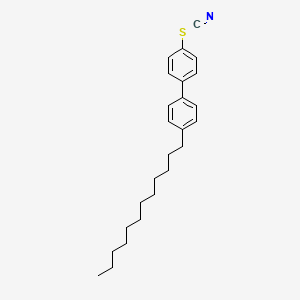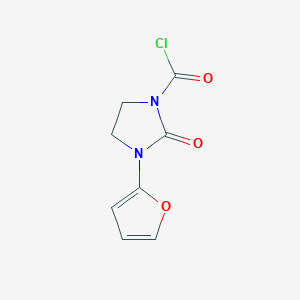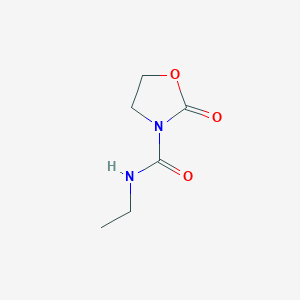
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are characterized by the presence of an N-substituted carboxylic acid imide group, which has the general structure R1N(C(R2)=O)C(R3)=O, where R2 and R3 can be hydrogen, alkyl, or aryl groups, and R1 can be anything but hydrogen . The pyrrolidine-2,5-dione scaffold is versatile and widely used in medicinal chemistry due to its ability to interact with various biological targets .
Méthodes De Préparation
The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-(2-(dimethylamino)ethyl)-1,5-dihydro-2H-pyrrol-2-ones, which can be converted into 1-aryl-2-(2-dimethylamino)ethyl-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones by boiling in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione has numerous scientific research applications. In chemistry, it is used as a versatile scaffold for designing novel biologically active compounds. In biology and medicine, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical applications .
Mécanisme D'action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. This binding can lead to various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties . The unique structure of this compound, particularly the presence of the dimethylaminoethyl group, contributes to its distinct pharmacological profile .
Propriétés
Numéro CAS |
89003-41-8 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-6H2,1-2H3 |
Clé InChI |
IOLYCSLVZDFPRP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




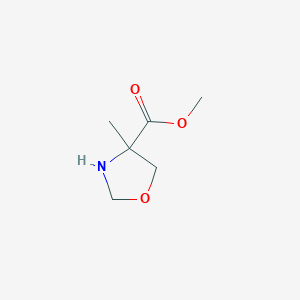
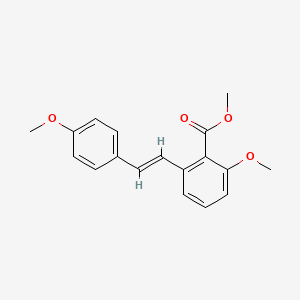
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
